3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate

描述

The compound 3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate is a synthetic flavonoid derivative featuring a chromen-4-one core. Key structural attributes include:

- 2-Methyl substituent: Enhances steric stability.

- 3-(3,4-Dimethoxyphenyl) group: Introduces electron-withdrawing methoxy groups, influencing electronic properties and metabolic resistance.

- 7-Position ester linkage: Connects the chromenone moiety to a 3,4-dimethoxybenzoate group, modulating solubility and reactivity.

属性

IUPAC Name |

[3-(3,4-dimethoxyphenyl)-2-methyl-4-oxochromen-7-yl] 3,4-dimethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24O8/c1-15-25(16-6-10-20(30-2)23(12-16)32-4)26(28)19-9-8-18(14-22(19)34-15)35-27(29)17-7-11-21(31-3)24(13-17)33-5/h6-14H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIOBVTORUVKOAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C3=CC(=C(C=C3)OC)OC)C4=CC(=C(C=C4)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

3-(3,4-Dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate is a synthetic compound belonging to the class of chromenone derivatives. This compound has garnered attention in medicinal chemistry for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities. This article synthesizes diverse research findings to elucidate the biological activity of this compound.

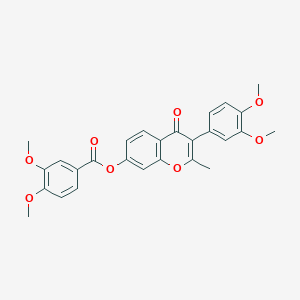

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a chromenone core substituted with a 3,4-dimethoxyphenyl group and a benzoate moiety.

1. Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that related chromenone derivatives can inhibit the proliferation of breast cancer cells (MCF-7) and other tumor cell lines through mechanisms involving apoptosis and cell cycle arrest .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Chromenone Derivative A | MCF-7 | 10.5 |

| Chromenone Derivative B | Hek293 | 15.2 |

| 3-(3,4-Dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl Benzoate | MCF-7 | TBD |

2. Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects through inhibition of key enzymes involved in inflammatory processes. In vitro studies suggest that it may inhibit cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are critical in the synthesis of pro-inflammatory mediators .

Table 2: Inhibition of Inflammatory Enzymes

| Enzyme | Inhibition (%) at 50 μM |

|---|---|

| COX-1 | TBD |

| COX-2 | TBD |

| LOX-15 | TBD |

3. Antioxidant Activity

Antioxidant activity is another significant aspect of the biological profile of this compound. The presence of methoxy groups in its structure enhances its ability to scavenge free radicals, thereby reducing oxidative stress in biological systems .

Table 3: Antioxidant Activity Assays

| Assay Type | Result |

|---|---|

| DPPH Scavenging Activity | TBD |

| ABTS Scavenging Activity | TBD |

The proposed mechanisms underlying the biological activities of this compound include:

- Inhibition of Enzyme Activity: The compound may act as a competitive inhibitor for enzymes such as COX and LOX, which are involved in inflammation and cancer progression.

- Induction of Apoptosis: In cancer cells, it may trigger apoptotic pathways leading to programmed cell death.

- Free Radical Scavenging: The antioxidant properties are likely due to the ability of the methoxy groups to donate electrons and neutralize free radicals.

Case Studies

Several case studies have highlighted the efficacy of chromenone derivatives in clinical settings:

- Anti-cancer Study: A study demonstrated that a related chromenone derivative significantly reduced tumor size in vivo models by inducing apoptosis in cancer cells.

- Inflammation Model: In an animal model of arthritis, administration of the compound led to reduced swelling and pain, correlating with decreased levels of inflammatory cytokines.

相似化合物的比较

Structural and Functional Analogues

Compound 4c : 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxo-4H-chromen-3-yl 2-aminobenzoate

- Key Differences: Hydroxyl groups at positions 3,4 (phenyl) and 5,7 (chromenone) increase polarity and hydrogen-bonding capacity.

- Research Findings: Higher antioxidant activity (e.g., DPPH radical scavenging) due to phenolic -OH groups. Lower metabolic stability compared to methoxylated analogs, as hydroxyl groups undergo rapid conjugation .

Compound 4d : 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxo-4H-chromen-3-yl 2-methoxybenzoate

- Key Differences :

- Mixed hydroxyl/methoxy substitution balances polarity and lipophilicity.

- Research Findings :

Compound from : 3-(3,4-Dimethoxyphenyl)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methylchromen-4-one

- Key Differences :

- Ether-ester side chain at position 7 introduces a ketone and additional methoxy group.

- Predicted increased blood-brain barrier penetration in silico models .

Compound from : 3-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl 3-methoxybenzoate

- Key Differences :

- Benzodioxepin ring replaces 3,4-dimethoxyphenyl, increasing lipophilicity and conformational rigidity.

- Ethyl group at position 6 adds steric bulk.

- Research Findings :

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。